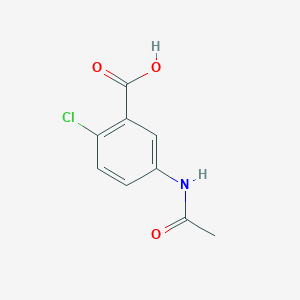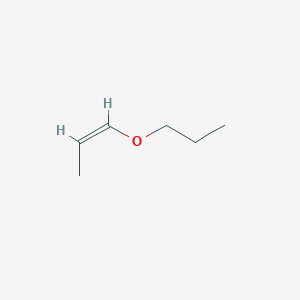
cis-1-Propoxypropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-propoxypropene, also known as allyl propyl ether, is a chemical compound that is widely used in the field of organic chemistry. It is an allyl ether that is used as a solvent and as a reagent in various chemical reactions. The compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.
Aplicaciones Científicas De Investigación
Cis-1-propoxypropene has a wide range of scientific research applications. It is used as a solvent in various chemical reactions, such as the synthesis of organic compounds and polymers. It is also used as a reagent in the synthesis of other compounds, such as cis-1-Propoxypropene ethers and esters. Additionally, it is used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of cis-1-propoxypropene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in certain reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of cis-1-propoxypropene. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-1-propoxypropene has several advantages as a solvent and reagent in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and has a low odor. However, it can be difficult to handle due to its flammability and reactivity. It is also not compatible with certain materials, such as certain plastics and elastomers.
Direcciones Futuras
There are several future directions for research on cis-1-propoxypropene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of cis-1-propoxypropene as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of cis-1-propoxypropene in the development of new materials, such as polymers and coatings.
Métodos De Síntesis
The most common method of synthesizing cis-1-propoxypropene is through the reaction of propylene oxide with cis-1-Propoxypropene alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place at high temperatures. The reaction yields cis-1-propoxypropene as the main product, along with some other by-products.
Propiedades
Número CAS |
14360-78-2 |
|---|---|
Nombre del producto |
cis-1-Propoxypropene |
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
1-[(Z)-prop-1-enoxy]propane |
InChI |
InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clave InChI |
NTXOAYYHJHJLCN-HYXAFXHYSA-N |
SMILES isomérico |
CCCO/C=C\C |
SMILES |
CCCOC=CC |
SMILES canónico |
CCCOC=CC |
Sinónimos |
(Z)-1-Propyloxy-1-propene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



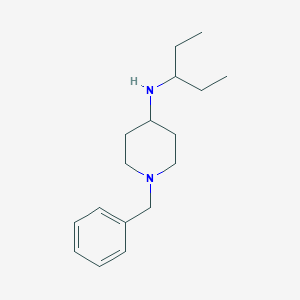
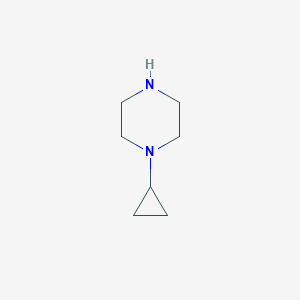

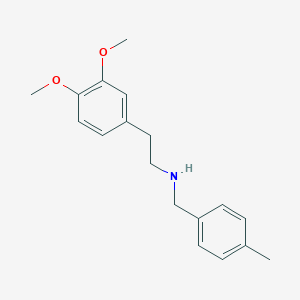

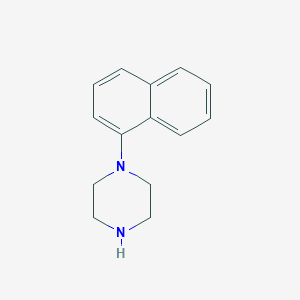
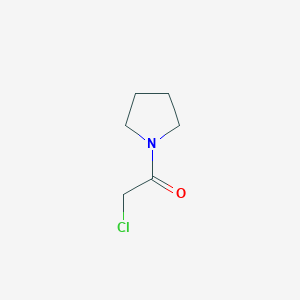
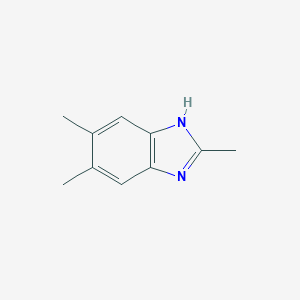
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
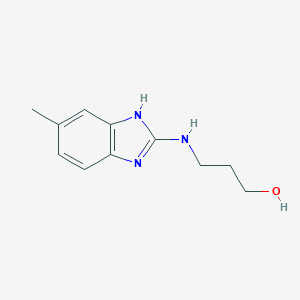
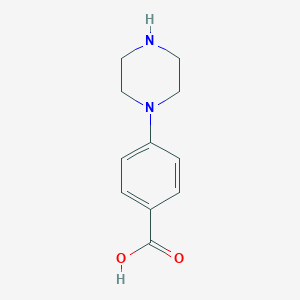
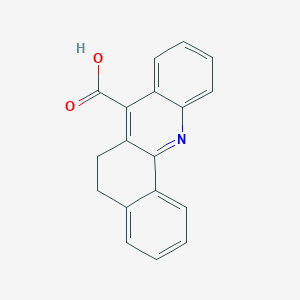
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
